molecular formula C17H17N3O5S B269917 N-(3,5-dimethoxyphenyl)-2-{[5-(2-methyl-3-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

N-(3,5-dimethoxyphenyl)-2-{[5-(2-methyl-3-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

Cat. No. B269917
M. Wt: 375.4 g/mol
InChI Key: QQDRXROVPDEWJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-dimethoxyphenyl)-2-{[5-(2-methyl-3-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide, commonly known as DMFO, is a chemical compound that has gained attention in the scientific community due to its potential applications in various research fields.

Mechanism of Action

DMFO exerts its effects through various mechanisms, including the inhibition of protein kinase B (Akt) and nuclear factor-kappaB (NF-κB) signaling pathways, which are involved in cell survival and inflammation, respectively. DMFO has also been found to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which regulates cellular energy metabolism and plays a crucial role in various physiological processes.
Biochemical and Physiological Effects
DMFO has been found to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of oxidative stress and inflammation. DMFO has also been found to regulate glucose and lipid metabolism, suggesting potential applications in metabolic disorders such as diabetes and obesity.

Advantages and Limitations for Lab Experiments

DMFO has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, DMFO also has limitations, including its low bioavailability and potential toxicity at high concentrations.

Future Directions

For DMFO research include exploring its potential applications in metabolic disorders, cardiovascular diseases, and neurodegenerative disorders. Further studies are also needed to elucidate the mechanisms of action of DMFO and to optimize its pharmacokinetic properties for clinical use.

Synthesis Methods

DMFO can be synthesized through a multistep process involving the reaction of 3,5-dimethoxyaniline with various reagents such as thionyl chloride, potassium carbonate, and 2-methyl-3-furylcarboxaldehyde. The final step involves the reaction of the intermediate product with 5-(2-methyl-3-furyl)-1,3,4-oxadiazol-2-thiol to yield DMFO.

Scientific Research Applications

DMFO has shown potential applications in various research fields such as cancer, inflammation, and neurological disorders. In cancer research, DMFO has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Inflammation research has also shown promising results, with DMFO demonstrating anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In neurological disorders, DMFO has been found to have neuroprotective effects by reducing oxidative stress and inflammation.

properties

Molecular Formula

C17H17N3O5S

Molecular Weight

375.4 g/mol

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-[[5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C17H17N3O5S/c1-10-14(4-5-24-10)16-19-20-17(25-16)26-9-15(21)18-11-6-12(22-2)8-13(7-11)23-3/h4-8H,9H2,1-3H3,(H,18,21)

InChI Key

QQDRXROVPDEWJH-UHFFFAOYSA-N

SMILES

CC1=C(C=CO1)C2=NN=C(O2)SCC(=O)NC3=CC(=CC(=C3)OC)OC

Canonical SMILES

CC1=C(C=CO1)C2=NN=C(O2)SCC(=O)NC3=CC(=CC(=C3)OC)OC

Origin of Product

United States

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